2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one
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Overview
Description
2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one is a complex organic compound that features a brominated pyrimidine ring linked to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one typically involves the condensation of 5-bromo-4,6-dimethylpyrimidine-2-carbaldehyde with 3-hydroxy-1H-indene-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring and a tetrazole group.
Uniqueness
2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one is unique due to its combination of a brominated pyrimidine ring and an indene structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12BrN3O2 |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
2-[(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H12BrN3O2/c1-8-13(17)9(2)20-16(19-8)18-7-12-14(21)10-5-3-4-6-11(10)15(12)22/h3-7,21H,1-2H3 |
InChI Key |
ILJKDFYDHSOKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C)Br |
Origin of Product |
United States |
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